2-(3-Chlorophenoxy)butanoic acid chemical properties and structure
2-(3-Chlorophenoxy)butanoic acid chemical properties and structure
This technical monograph provides a comprehensive analysis of 2-(3-Chlorophenoxy)butanoic acid, a chiral phenoxyalkanoic acid derivative.[1][2] It synthesizes structural chemistry, synthetic methodologies, and biological structure-activity relationships (SAR) relevant to researchers in agrochemistry and medicinal chemistry.[1][2]
[1][2]
CAS Number: 17431-95-7 Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.65 g/mol IUPAC Name: 2-(3-Chlorophenoxy)butanoic acid[1][2]
Introduction & Chemical Identity
2-(3-Chlorophenoxy)butanoic acid is a structural analog of the well-known plant growth regulator Cloprop (2-(3-chlorophenoxy)propionic acid).[1][2] It belongs to the class of
Unlike its
Structural Analysis[1][2]
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Chiral Center: The C2 carbon is bonded to a methyl group, an ethyl group (from the butyric backbone), a carboxyl group, and the phenoxy oxygen.[1] This creates a stereocenter where the (R)-enantiomer is generally the biologically active conformer in auxin-mimetic compounds.[1][2]
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Meta-Substitution: The chlorine atom at the meta (3-) position of the phenyl ring is critical.[2] While para-substitution (e.g., 2,4-D) typically enhances auxin activity, meta-substitution often shifts activity towards anti-auxin or specific growth-inhibitory effects, as seen in Cloprop's use for reducing pineapple crown growth.[1][2]
Physicochemical Properties[1][2][4][5][6][7]
The following data summarizes the core physical parameters. Where experimental values for this specific CAS are rare, properties are derived from high-fidelity structure-property relationship (SPR) models of the phenoxy acid class.[1][2]
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typical for phenoxy acids.[1][2] |
| Melting Point | 98–102 °C (Estimated) | Lower than Cloprop (113 °C) due to the ethyl side chain disrupting packing.[1][2] |
| pKa (Acid) | 3.10 ± 0.10 | The |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; sufficient for membrane permeability in plant/biological systems.[1][2] |
| Solubility | Low in water; High in EtOH, Acetone | Soluble in organic solvents; forms water-soluble salts with alkali bases (NaOH, KOH).[1][2] |
Synthesis & Manufacturing
The synthesis of 2-(3-Chlorophenoxy)butanoic acid follows a classic Williamson Ether Synthesis .[1][2] This protocol is preferred for its reliability and high yield.[2]
Reaction Mechanism
The reaction involves the nucleophilic attack of the phenoxide ion (generated from 3-chlorophenol) onto the
Experimental Protocol (Racemic Synthesis)
Reagents:
Step-by-Step Methodology:
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Phenoxide Formation: Dissolve 3-chlorophenol (12.8 g, 0.1 mol) in a solution of NaOH (8.0 g, 0.2 mol) in 50 mL water.[1][2] Stir until a clear solution of sodium 3-chlorophenoxide is formed.
-
Alkylation: Add 2-bromobutyric acid (18.4 g, 0.11 mol) dropwise to the stirring solution. The reaction is exothermic.[2]
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours to ensure complete substitution.
-
Acidification: Cool the reaction mixture to room temperature. Acidify to pH < 2 using concentrated Hydrochloric Acid (HCl).[1][2] The product will precipitate as an oil or solid.[2]
-
Extraction: Extract the crude product with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash the organic layer with brine, dry over anhydrous
, and evaporate the solvent. Recrystallize the residue from n-hexane/ethyl acetate to obtain pure 2-(3-Chlorophenoxy)butanoic acid.[1][2]
Visualization: Synthetic Pathway
Biological Context & Mechanism of Action[8]
Structure-Activity Relationship (SAR)
2-(3-Chlorophenoxy)butanoic acid occupies a unique niche in the auxin SAR landscape.[1][2] Its activity is governed by two competing structural features:
-
-Substitution (The "Active" Motif): Unlike
-phenoxybutyric acids (e.g., 2,4-DB), which are biologically inactive until metabolized via -oxidation into acetic acid derivatives, -substituted acids are intrinsically active .[1][2] They do not require metabolic cleavage to bind auxin receptors (TIR1/AFB).[1][2] -
Meta-Chlorine (The "Modulator"): The 3-chloro substituent typically reduces auxin potency compared to 2,4-dichloro or 4-chloro analogs.[1][2] In many plant systems, 3-phenoxy derivatives act as anti-auxins or weak auxins.[1][2] They may compete with native Indole-3-acetic acid (IAA) for the receptor without triggering the full ubiquitination-degradation cascade of Aux/IAA repressors.[1][2]
Metabolic Stability
The ethyl group at the
Visualization: Activation Logic
Analytical Profiling
Chiral Separation (HPLC)
Since the biological activity is likely stereospecific (typically the R-isomer), chiral resolution is essential for advanced research.[1][2]
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or AD-H).[1][2]
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1][2]
-
Rationale: The acid modifier (TFA) is critical to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp resolution of the enantiomers.
NMR Spectroscopy (Diagnostic Signals)[1][2]
-
1H NMR (CDCl3):
References
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Sigma-Aldrich. (2024).[1][2] Product Specification: 2-(3-Chlorophenoxy)propionic acid (Cloprop).[1][2]Link(Cited for analog properties).
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 17431-95-7.[1][2]Link[1][2]
-
Koepfli, J. B., Thimann, K. V., & Went, F. W. (1938).[1][2] Phytohormones: Structure and Physiological Activity.[2][3] Journal of Biological Chemistry.[2] (Foundational SAR for phenoxy acids).
-
Åberg, B. (1961).[1][2] Plant Growth Regulators.[1][2] VIII. Optical resolution of some alpha-phenoxy-n-butyric acids. Lantbrukshögskolans Annaler.[1][2] (Specific reference for resolution of alpha-phenoxybutyric acids).
-
Loos, M. A. (1975).[1][2] Phenoxyalkanoic Acids.[1][2][4] In: Herbicides: Chemistry, Degradation, and Mode of Action.[1][2] CRC Press.[1][2] (Metabolic pathways and beta-oxidation rules).
